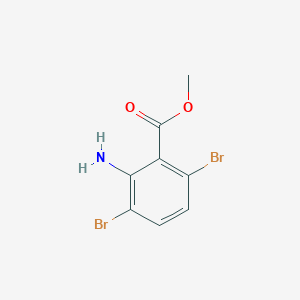

Methyl 2-amino-3,6-dibromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-3,6-dibromobenzoate is a chemical compound with the CAS Number: 1219795-57-9 . It has a molecular weight of 308.96 and its IUPAC name is methyl 2-amino-3,6-dibromobenzoate .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-3,6-dibromobenzoate is1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 2-amino-3,6-dibromobenzoate is a liquid at room temperature . Similar compounds like Methyl 2-amino-3,5-dibromobenzoate are solid crystals and 98% of industrial products have a melting point of 89-91 °C .Applications De Recherche Scientifique

Synthesis Applications

Methyl 2-amino-3,6-dibromobenzoate plays a significant role in the synthesis of various compounds. One study discusses its use in the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a compound that undergoes a three-step process involving oxidation and other reactions, highlighting its utility in complex chemical synthesis (Xue Hua-yu, 2007).

Antimicrobial Applications

In another study, derivatives of Methyl 2-amino-3,6-dibromobenzoate were synthesized and evaluated for antimicrobial activity. The study found that certain derivatives showed promising results against pathogens, indicating its potential in the development of new antimicrobial agents (P. Haranath et al., 2004).

Chemical Reaction Studies

Research on Methyl 2-amino-3,6-dibromobenzoate also includes its involvement in various chemical reactions. For instance, its reaction with N-bromosuccinimide in specific systems was studied, providing insights into its reactivity and potential applications in different chemical contexts (J. Thiem & J. Elvers, 1978).

Peptide Coupling

Additionally, this compound has been implicated in peptide coupling research. Studies have explored its use in the coupling of N-methylated amino acids, an important aspect of peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals (J. Coste et al., 1991).

Inhibitor and Antitumor Research

Further, Methyl 2-amino-3,6-dibromobenzoate and its derivatives have been studied for their roles as inhibitors in various biological processes and potential antitumor activities. Such research opens doors for new therapeutic agents in cancer treatment (E. Kashiyama et al., 1999).

Safety and Hazards

Methyl 2-amino-3,6-dibromobenzoate has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is expected that the compound exerts its effects by interacting with its targets, leading to changes in cellular processes .

Propriétés

IUPAC Name |

methyl 2-amino-3,6-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZQQJVBNVTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)

![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)

![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)

![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)